Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction could produce reduced pyrrole derivatives.
Scientific Research Applications
Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrrole-2-carboxylate: A simpler pyrrole derivative with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11-8-7-10(13-11)9-5-3-4-6-9/h7-9,13H,2-6H2,1H3 |
InChI Key |
UXTAITYBQCDCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2CCCC2 |
Origin of Product |
United States |
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